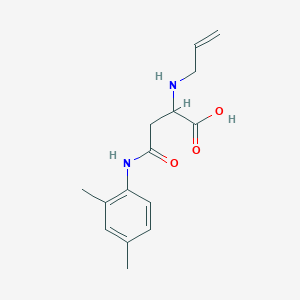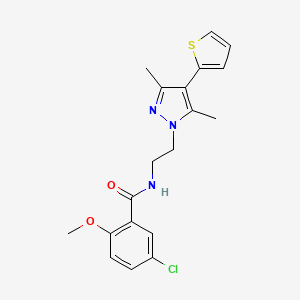
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid, also known as ADBI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADBI belongs to the class of N-substituted glycine derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- FT-IR, Molecular Structure Analysis : The molecular structure of a similar compound was analyzed using FT-IR, HOMO and LUMO analysis, and NBO analysis, revealing insights into vibrational wavenumbers, hyperpolarizability, and molecular stability due to hyper-conjugative interactions and charge delocalization (Rahul Raju et al., 2015).
Molecular Docking and Vibrational Studies
- Molecular Docking, Vibrational Studies : Molecular docking and vibrational studies on similar compounds using FT-IR and Raman spectra, combined with DFT calculations, provided insights into stability, reactivity, nonlinear optical materials, and potential biological activities (K. Vanasundari et al., 2018).
Synthesis and Optical Properties
- Fluorescent Probe Synthesis : A related compound was synthesized as a fluorescent probe for β-amyloids, demonstrating potential for molecular diagnosis of Alzheimer’s disease. This study explored the compound's binding affinities and effects of solvent polarity on optical properties (Huan-bao Fa et al., 2015).
Synthesis and Reaction Studies
- Improved Synthesis and Reactions : Research on the improved synthesis of related compounds and their derivatives showed potential in various organic syntheses and applications in medicinal chemistry (D. L. Obydennov et al., 2013).
Intramolecular Hydrosilation
- Platinum-catalyzed Intramolecular Hydrosilation : Study on the formation of 1-aza-2-silacyclobutanes from N,N-Bis(dimethylsilyl) allylamines, leading to the synthesis of 2-amino alcohols, demonstrates the compound's role in advanced synthesis techniques (K. Tamao et al., 1990).
Peptide Synthesis
- Synthesis of α,α-Disubstituted α-Amino Acids : The compound played a role in the synthesis of bioactive peptides, demonstrating its utility in developing pharmaceutical agents (P. Szcześniak et al., 2016).
Synthesis and Crystallization Analysis
- Synthesis and Characterization : A related compound was synthesized, characterized, and analyzed for its thermal stability and crystallization behavior, contributing to material science and molecular design (P. Nayak et al., 2014).
Vibrational Spectroscopy
- Vibrational Spectroscopic Studies : Spectroscopic studies on chloramphenicol derivatives, similar to the compound , provided insights into molecular interactions and bonding behavior useful in pharmaceutical and chemical research (R. F. Fernandes et al., 2017).
Drug Development
- Anticonvulsant Activity Study : Research on isomeric forms of a similar compound assessed their anticonvulsant activity, highlighting the potential in developing new therapeutic agents (J. Ahmadu et al., 2019).
Biomedical Research
- Glucosinolate Biosynthesis : Studies on glucosinolates, involving related compounds, shed light on natural product biosynthesis, with implications for agriculture and medicinal chemistry (K. L. Falk et al., 2004).
Eigenschaften
IUPAC Name |
4-(2,4-dimethylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-7-16-13(15(19)20)9-14(18)17-12-6-5-10(2)8-11(12)3/h4-6,8,13,16H,1,7,9H2,2-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOHGPJGASBRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)
![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)

![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)
![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)

![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)
![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)